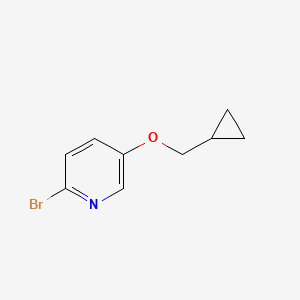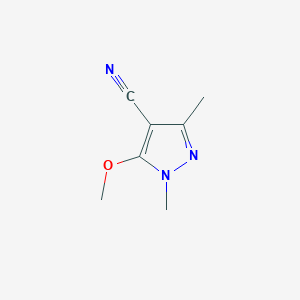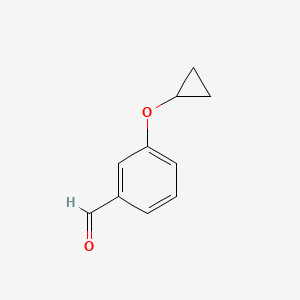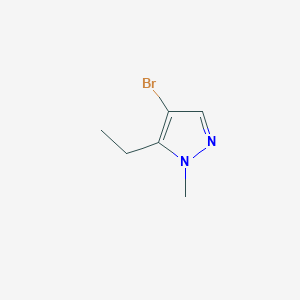
(2-Bromo-4-nitrophenyl)(ethyl)sulfane
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Carboxyl-Group Protection in Peptide Synthesis
The 2-(p-nitrophenylthio)ethyl group, a derivative of (2-Bromo-4-nitrophenyl)(ethyl)sulfane, has been utilized for carboxyl-group protection in peptide synthesis, offering certain advantages over traditional methods. This protective group is selectively removed after conversion into the corresponding sulphone by treatment with alkali, facilitating the synthesis of complex peptides (Amaral, 1969).
Supramolecular Assembly in Crystal Engineering
In the study of thioxanthone derivatives, including precursors like 2-[(4-bromophenyl)sulfanyl]-5-nitrobenzoic acid, researchers evaluated the role of substituent groups in determining supramolecular motifs. The findings illustrate how different substituents influence the formation of supramolecular structures, contributing to our understanding of crystal diversity and the energetic interplay governing crystal packing (Jacob et al., 2011).
High Refractive Index Polyimides
Transparent polyimides with high refractive indices and small birefringences were synthesized from thiophenyl-substituted benzidines, showcasing the potential of such compounds in creating materials with excellent optical and thermomechanical properties. This research highlights the applicability of this compound derivatives in developing advanced materials for optical applications (Tapaswi et al., 2015).
Molecular Imaging and Detection of Biological Systems
Derivatives of this compound have been explored as chemical probes for molecular imaging and detection of hydrogen sulfide (H2S) and reactive sulfur species (RSS) in biological systems. These compounds offer new avenues for studying H2S's roles in health and disease, providing insights into its biological functions and the mechanisms underlying its effects (Lin et al., 2015).
Synthesis of Alkyl Arylsulfanyl Nitroacrylates
Alkyl 2-arylsulfanyl-3-nitroacrylates were synthesized through a process involving the conjugate Michael addition of thiophenols to alkyl 3-bromo-3-nitroacrylates. This work demonstrates the versatility of this compound derivatives in organic synthesis, providing pathways to new compounds with potential applications in pharmaceuticals and materials science (Makarenko et al., 2018).
Safety and Hazards
The safety data sheet for a related compound, 2-Bromo-4-nitroacetophenone, indicates that it causes severe skin burns and eye damage. Precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
2-bromo-1-ethylsulfanyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2S/c1-2-13-8-4-3-6(10(11)12)5-7(8)9/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOKGIXQAXVHPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=C(C=C1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


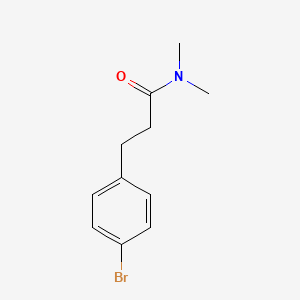
![2-Azaspiro[4.5]decane-3,8-dione](/img/structure/B1529716.png)
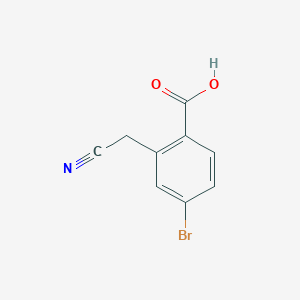
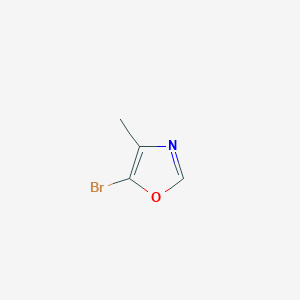
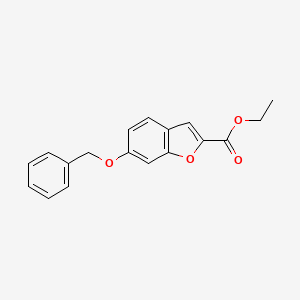
![6-[(3-Methyloxetan-3-yl)methoxy]pyridazin-3-amine](/img/structure/B1529721.png)
